molecular formula C17H21ClFN5 B4172211 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride

1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride

Cat. No. B4172211
M. Wt: 349.8 g/mol
InChI Key: VRQCVPBGBQLHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to inhibit the replication of certain viruses by interfering with their ability to interact with host cells.
Biochemical and Physiological Effects:
1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a process that leads to cell death. It has also been found to inhibit the production of certain cytokines that are involved in the inflammatory response. In addition, 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride has been found to have a low toxicity profile, making it a potentially safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride is its potential use in the treatment of cancer and viral infections. This compound has been found to exhibit potent anticancer and antiviral activity, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research of 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound and the identification of its molecular targets. In addition, further studies are needed to evaluate the potential use of this compound in the treatment of cancer, viral infections, and inflammatory diseases.

Scientific Research Applications

1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antiviral agent. In addition, 1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

1-[5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidin-2-yl]-2,3-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5.ClH/c1-21-8-10-22(11-9-21)16-14(18)12-19-17(20-16)23-7-6-13-4-2-3-5-15(13)23;/h2-5,12H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQCVPBGBQLHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC=C2F)N3CCC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride
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1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride
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1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride
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1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride
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1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride
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1-[5-fluoro-4-(4-methyl-1-piperazinyl)-2-pyrimidinyl]indoline hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.